Cas no 1379837-80-5 (Methyl 2-amino-4-(benzylamino)butanoate)

Methyl 2-amino-4-(benzylamino)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-4-(benzylamino)butanoate
- 1379837-80-5
- EN300-763630
- Methyl 2-amino-4-(benzylamino)butanoate
-
- インチ: 1S/C12H18N2O2/c1-16-12(15)11(13)7-8-14-9-10-5-3-2-4-6-10/h2-6,11,14H,7-9,13H2,1H3
- InChIKey: CZUFOLWVNJPKIS-UHFFFAOYSA-N
- SMILES: O(C)C(C(CCNCC1C=CC=CC=1)N)=O
計算された属性
- 精确分子量: 222.136827821g/mol
- 同位素质量: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 7
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 0.7
Methyl 2-amino-4-(benzylamino)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763630-0.1g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 0.1g |
$1195.0 | 2025-02-24 | |
Enamine | EN300-763630-5.0g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 5.0g |
$3935.0 | 2025-02-24 | |
Enamine | EN300-763630-2.5g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 2.5g |
$2660.0 | 2025-02-24 | |
Enamine | EN300-763630-10.0g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 10.0g |
$5837.0 | 2025-02-24 | |
Enamine | EN300-763630-1.0g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 1.0g |
$1357.0 | 2025-02-24 | |
Enamine | EN300-763630-0.5g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 0.5g |
$1302.0 | 2025-02-24 | |
Enamine | EN300-763630-0.25g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 0.25g |
$1249.0 | 2025-02-24 | |
Enamine | EN300-763630-0.05g |
methyl 2-amino-4-(benzylamino)butanoate |
1379837-80-5 | 95.0% | 0.05g |
$1140.0 | 2025-02-24 |
Methyl 2-amino-4-(benzylamino)butanoate 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Methyl 2-amino-4-(benzylamino)butanoateに関する追加情報
Methyl 2-amino-4-(benzylamino)butanoate (CAS No. 1379837-80-5): A Comprehensive Overview in Modern Chemical Biology
Methyl 2-amino-4-(benzylamino)butanoate, identified by its unique Chemical Abstracts Service number CAS No. 1379837-80-5, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its specific structural motifs, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical probes.
The structural framework of Methyl 2-amino-4-(benzylamino)butanoate consists of a butanoate backbone modified with two key functional groups: an amino group at the second carbon position and a benzylamino group at the fourth carbon position. This configuration imparts unique chemical and biological properties, making it a versatile scaffold for further derivatization and functionalization. The presence of both primary and secondary amine functionalities suggests potential roles in enzyme inhibition, receptor binding, and molecular recognition processes.
In recent years, the compound has been explored in the context of drug discovery and development. Its structural features align well with the pharmacophoric requirements of several therapeutic targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegenerative diseases. The benzylamino moiety, in particular, has been shown to enhance binding affinity and selectivity in certain biological assays, making it a valuable component in rational drug design.
One of the most compelling aspects of Methyl 2-amino-4-(benzylamino)butanoate is its potential as a precursor for synthesizing more complex molecules. Researchers have leveraged its structural versatility to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the amino groups have been investigated to optimize solubility, bioavailability, and metabolic stability. These efforts have led to the identification of several promising candidates for further preclinical evaluation.
The compound's relevance extends beyond traditional small-molecule drug development. It has been utilized as a key intermediate in the synthesis of peptidomimetics and protease inhibitors. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming limitations such as poor oral bioavailability and rapid degradation. The incorporation of Methyl 2-amino-4-(benzylamino)butanoate into these structures has demonstrated improved binding kinetics and reduced immunogenicity.
Recent advancements in computational chemistry have further highlighted the utility of this compound. Molecular modeling studies have revealed that its scaffold can effectively interact with target proteins through multiple binding sites, enhancing overall binding affinity. These insights have guided the design of more potent inhibitors with improved pharmacokinetic profiles. Additionally, virtual screening approaches have been employed to identify new derivatives with enhanced activity against specific disease targets.
The synthesis of Methyl 2-amino-4-(benzylamino)butanoate itself presents an interesting challenge due to its complex structural features. Multistep synthetic routes involving condensation reactions, reduction steps, and protective group strategies have been developed to achieve high yields and purity. Advances in synthetic methodologies have enabled researchers to produce this compound on a scalable basis, facilitating its use in both academic research and industrial applications.
In conclusion, Methyl 2-amino-4-(benzylamino)butanoate (CAS No. 1379837-80-5) stands out as a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential as a precursor for more complex molecules, make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its significance is likely to grow further, contributing to advancements in therapeutic interventions across multiple disease areas.
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